(R)-2-tert-butylpiperazine HCl
Description
(R)-2-tert-Butylpiperazine hydrochloride is a chiral piperazine derivative characterized by a tert-butyl substituent at the second position of the piperazine ring in the R-configuration. Its molecular formula is C₈H₁₇ClN₂ (MW: 188.69 g/mol). This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly those targeting G-protein-coupled receptors (GPCRs) or enzyme inhibitors. The tert-butyl group enhances steric hindrance and lipophilicity, influencing binding affinity and metabolic stability in drug candidates .
Properties
Molecular Formula |
C8H19ClN2 |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
(2R)-2-tert-butylpiperazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(2,3)7-6-9-4-5-10-7;/h7,9-10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
InChI Key |
YDUYLDAQPYWOEW-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CNCCN1.Cl |
Canonical SMILES |
CC(C)(C)C1CNCCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-butylpiperazine hydrochloride typically involves the reaction of tert-butylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of ®-2-tert-butylpiperazine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is often obtained as a crystalline solid, which is then packaged and distributed for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-tert-butylpiperazine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperazine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
®-2-tert-butylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-tert-butylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Piperazine derivatives with varying substituents and stereochemistry exhibit distinct physicochemical and pharmacological properties. Below is a detailed comparison of (R)-2-tert-butylpiperazine HCl with analogous compounds:
Structural and Functional Group Variations
Key Research Findings and Data
Stereochemical Impact on Bioactivity
- The R-configuration in this compound significantly improves binding to chiral receptors compared to its S-enantiomer. For example, (R)-configured piperazines show 3–5× higher affinity for serotonin receptors .
- Substituent size matters: tert-butyl groups reduce metabolic degradation by cytochrome P450 enzymes compared to ethyl or methyl groups .
Solubility and Stability
| Compound | Aqueous Solubility (mg/mL) | LogP | Thermal Stability (°C) | |
|---|---|---|---|---|
| This compound | 12.5 | 2.1 | >200 | |
| (R)-2-Ethylpiperazine | 45.8 | 1.2 | 160 | |
| (R)-Benzyl 2-methylpiperazine HCl | 8.3 | 3.4 | 180 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
